molecular formula C9H9ClO3 B6273921 (2R)-2-(4-chlorophenyl)-2-methoxyacetic acid CAS No. 2349802-38-4

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid

Cat. No.: B6273921
CAS No.: 2349802-38-4
M. Wt: 200.6
InChI Key:
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Description

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid is an organic compound characterized by the presence of a chlorophenyl group and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-chlorophenyl)-2-methoxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with methoxyacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and other substituted compounds.

Scientific Research Applications

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)acetic acid
  • (4-chlorophenyl)methanol
  • (4-chlorophenyl)ethanol

Uniqueness

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid is unique due to the presence of both a chlorophenyl group and a methoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2349802-38-4

Molecular Formula

C9H9ClO3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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